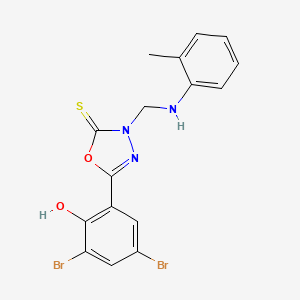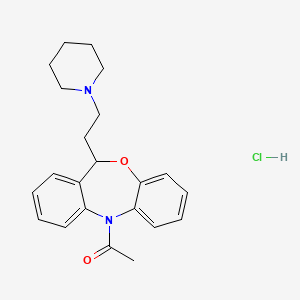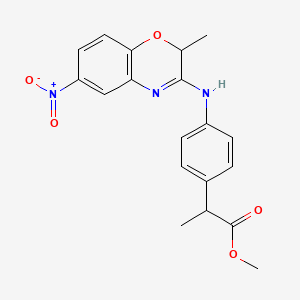
Benzeneacetic acid, alpha-methyl-4-((2-methyl-6-nitro-2H-1,4-benzoxazin-3-yl)amino)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzeneacetic acid, alpha-methyl-4-((2-methyl-6-nitro-2H-1,4-benzoxazin-3-yl)amino)-, methyl ester is a complex organic compound with a unique structure that includes a benzoxazin ring, a nitro group, and a methyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, alpha-methyl-4-((2-methyl-6-nitro-2H-1,4-benzoxazin-3-yl)amino)-, methyl ester typically involves multiple steps:
Formation of the Benzoxazin Ring: The benzoxazin ring can be synthesized through a cyclization reaction involving an appropriate precursor.
Introduction of the Nitro Group: The nitro group is usually introduced via nitration, using reagents such as nitric acid and sulfuric acid.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Various substitution reactions can occur, especially at the benzoxazin ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Introduction of halogen atoms or other substituents at specific positions on the benzoxazin ring.
Aplicaciones Científicas De Investigación
Benzeneacetic acid, alpha-methyl-4-((2-methyl-6-nitro-2H-1,4-benzoxazin-3-yl)amino)-, methyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Benzeneacetic acid, alpha-methyl-4-((2-methyl-6-nitro-2H-1,4-benzoxazin-3-yl)amino)-, methyl ester involves its interaction with specific molecular targets. The nitro group and benzoxazin ring play crucial roles in its activity, potentially interacting with enzymes, receptors, or other proteins. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Benzeneacetic acid derivatives: Compounds with similar structures but different substituents on the benzene ring.
Benzoxazin derivatives: Compounds with variations in the benzoxazin ring structure.
Uniqueness
Benzeneacetic acid, alpha-methyl-4-((2-methyl-6-nitro-2H-1,4-benzoxazin-3-yl)amino)-, methyl ester is unique due to the specific combination of functional groups and the presence of the nitro-substituted benzoxazin ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
109227-00-1 |
|---|---|
Fórmula molecular |
C19H19N3O5 |
Peso molecular |
369.4 g/mol |
Nombre IUPAC |
methyl 2-[4-[(2-methyl-6-nitro-2H-1,4-benzoxazin-3-yl)amino]phenyl]propanoate |
InChI |
InChI=1S/C19H19N3O5/c1-11(19(23)26-3)13-4-6-14(7-5-13)20-18-12(2)27-17-9-8-15(22(24)25)10-16(17)21-18/h4-12H,1-3H3,(H,20,21) |
Clave InChI |
LVJAGIDKRGIEHV-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=NC2=C(O1)C=CC(=C2)[N+](=O)[O-])NC3=CC=C(C=C3)C(C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



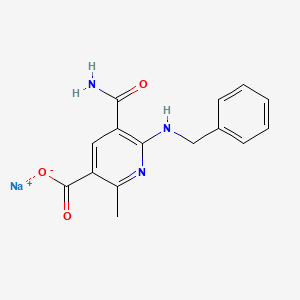

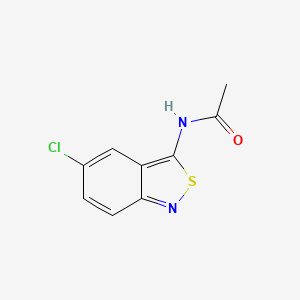
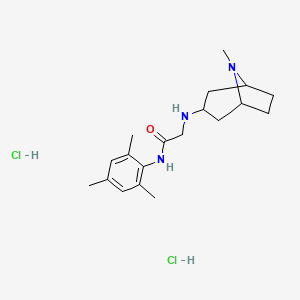

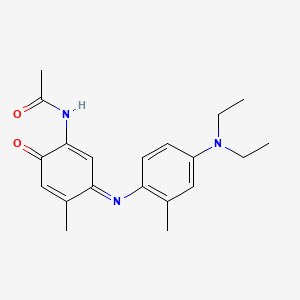


![4-(8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraen-9-yl)benzene-1,3-diol](/img/structure/B12700449.png)


